2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine
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Overview
Description
The compound “((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(2,6-dichloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate” is a complex organic molecule that features multiple functional groups, including benzoyloxy, dichloropurinyl, and fluorotetrahydrofuran moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(2,6-dichloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate” typically involves multi-step organic reactions. Key steps may include:
Formation of the fluorotetrahydrofuran ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the dichloropurinyl group: This might be achieved through nucleophilic substitution reactions.
Benzoylation reactions: The addition of benzoyloxy groups could be carried out using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification techniques: Methods like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might be studied for its potential interactions with enzymes or receptors, given its structural similarity to nucleosides.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including antiviral, anticancer, or anti-inflammatory activities.
Industry
Industrially, it could be used in the development of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(2,6-dichloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate” would depend on its specific biological target. It might interact with nucleic acids or proteins, inhibiting or modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Nucleoside analogs: Compounds like zidovudine or lamivudine, which are used as antiviral agents.
Fluorinated compounds: Such as fluorouracil, used in cancer treatment.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H17Cl2FN4O5 |
---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
[3-benzoyloxy-5-(2,6-dichloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H17Cl2FN4O5/c25-19-17-20(30-24(26)29-19)31(12-28-17)21-16(27)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-16,18,21H,11H2 |
InChI Key |
WDDFXGQXXQAPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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